4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of oxadiazole derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been shown to exhibit a broad spectrum of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that the 1,2,4-oxadiazole heterocycle, a key structural component of this compound, is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may interact with its targets in a stable and sustained manner.
Biochemical Pathways
Similar compounds have been shown to exhibit antibacterial, antifungal, and nematocidal activities , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these organisms.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole heterocycle, known for its good hydrolytic and metabolic stability , suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani , suggesting that they may exert their effects by disrupting the normal functioning of these organisms.
Action Environment
The stability of the 1,2,4-oxadiazole heterocycle suggests that the compound may retain its activity under a variety of environmental conditions .
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific conditions. For instance, the reaction of 4-chlorobenzohydrazide with 2-phenylphthalic anhydride in the presence of a dehydrating agent can yield the desired oxadiazole derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent. .
Agriculture: Oxadiazole derivatives, including this compound, are explored for their pesticidal and herbicidal properties.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of high-energy materials and other advanced materials.
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one include other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its broad-spectrum biological activities and stability.
1,3,4-Oxadiazole: Exhibits similar pharmacological properties but differs in its electronic environment and reactivity.
1,2,5-Oxadiazole (Furazan): Used in high-energy materials and pharmaceuticals
These compounds share the oxadiazole core but differ in their substituents and specific applications, highlighting the unique properties and potential of this compound .
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (referred to as D321-0388 ) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of D321-0388 is C22H23ClN4O3, with a molecular weight of approximately 434.9 g/mol. The compound features a unique arrangement of functional groups, including an oxadiazole ring and a chlorophenyl moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H23ClN4O3 |
Molecular Weight | 434.9 g/mol |
IUPAC Name | This compound |
SMILES | O=C(Cc1nc(-c(cc2)ccc2Cl)no1)Nc(cc1)ccc1N1CCOCC1 |
The biological activity of D321-0388 is primarily attributed to its interaction with specific molecular targets within cancer cells. The oxadiazole ring is known for its ability to modulate enzyme activity and influence cellular signaling pathways. Studies have indicated that compounds with oxadiazole moieties exhibit significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Anticancer Properties
D321-0388 has been evaluated for its anticancer efficacy against various human tumor cell lines. In vitro studies have demonstrated that it exhibits potent cytotoxic effects comparable to standard chemotherapeutic agents such as vincristine. For instance:
- NCI-H23 (non-small cell lung cancer): D321-0388 showed significant cytotoxicity with a growth inhibition percentage (%GI) of 46.71.
- MDA-MB-231 (breast cancer): The compound displayed %GI values ranging between 15% to 20% across different assays.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases.
Study 1: Anticancer Activity Assessment
A study published in PubMed evaluated the cytotoxic effects of D321-0388 against a panel of 60 human tumor cell lines. The results indicated that the compound not only inhibited the growth of lung and renal cancer cells but also demonstrated effectiveness against leukemia cell lines with varying %GI values ranging from 23% to 31% .
Study 2: Structure-Activity Relationship Analysis
Research focusing on the SAR of oxadiazole derivatives revealed that modifications at the phenyl and oxadiazole positions significantly affected the biological activity. Substituents such as chlorophenyl enhanced the cytotoxic potential against cancer cells by increasing lipophilicity and improving binding affinity to target proteins .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZFJWFBCPMZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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